molecular formula C24H24NOP B064953 (R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 164858-78-0

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B064953
CAS No.: 164858-78-0
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-QFIPXVFZSA-N
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Description

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a premier, enantiopure P,N-bidentate ligand belonging to the privileged class of PHOX ligands. Its primary research value lies in its exceptional ability to induce high enantioselectivity in a wide range of transition-metal-catalyzed reactions, most notably asymmetric hydrogenations and cross-coupling reactions. The ligand operates through a well-defined mechanism where the rigid, chiral oxazoline ring provides a sterically defined environment, while the phosphine group coordinates strongly to the metal center (e.g., Rh, Ir, Pd), creating a highly effective chiral pocket around the catalytic site. This architecture is critical for the precise facial discrimination of prochiral substrates, such as unsaturated carboxylic acids, enamides, olefins, and ketones, leading to the production of enantiomerically enriched products.

Properties

IUPAC Name

diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370144
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164858-78-0
Record name (4R)-2-[2-(Diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 164858-78-0
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Biological Activity

(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole, commonly referred to as (R)-iPr-PHOX, is a phosphine oxide compound with structural significance in various biological applications. Its unique molecular configuration has led to investigations into its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

  • Molecular Formula : C₂₄H₂₄NOP
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 164858-78-0
  • Melting Point : 77–80 °C

Biological Activity Overview

The biological activity of (R)-iPr-PHOX has been explored primarily in the context of its role as a ligand in metal complexes, particularly palladium complexes, which have shown promising anticancer properties. The compound’s phosphine moiety enhances the reactivity and selectivity of metal catalysts in various reactions, including those relevant to drug synthesis.

Anticancer Activity

Recent studies have indicated that palladium complexes incorporating (R)-iPr-PHOX exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that these complexes induced apoptosis in A549 lung cancer cells and HT29 colorectal cancer cells. The cytotoxicity was attributed to the ability of the complex to interact with cellular mechanisms that promote cell death while sparing normal lymphocytes .

Table 1: Cytotoxicity of Palladium(II) Complexes with (R)-iPr-PHOX

ComplexCell LineIC50 (µM)Mechanism of Action
Pd(iPr-PHOX)A54910Induction of apoptosis
Pd(iPr-PHOX)HT2912Necrosis and apoptosis
Pd(iPr-PHOX)Normal Lymphocytes>50Minimal cytotoxicity

Antifungal Activity

In addition to its anticancer properties, derivatives of 4,5-dihydrooxazole compounds similar to (R)-iPr-PHOX have shown broad-spectrum antifungal activity. For example, compounds structurally related to (R)-iPr-PHOX demonstrated effective inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 µg/mL .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that certain derivatives maintain metabolic stability, suggesting potential for therapeutic applications. For instance, some derivatives exhibited half-lives exceeding 60 minutes in human liver microsomes, indicating favorable metabolic profiles . This stability is crucial for ensuring sustained biological activity in vivo.

Case Studies

  • Study on Anticancer Efficacy :
    • A study focused on the synthesis of palladium(II) complexes with (R)-iPr-PHOX reported significant inhibition of tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis via caspase activation pathways.
  • Antifungal Screening :
    • Another investigation assessed the antifungal properties of oxazole derivatives against clinical strains of fungi. The results highlighted the potential for developing new antifungal agents based on the oxazole scaffold.

Scientific Research Applications

Catalytic Applications

Asymmetric Catalysis
(R)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in reactions allows for the selective formation of enantiomers, which is crucial in the synthesis of pharmaceuticals.

Case Study: Asymmetric Hydrogenation

In a study published in Angewandte Chemie, this compound was employed as a ligand in iridium-catalyzed asymmetric hydrogenation reactions. The results demonstrated that the use of this ligand significantly improved enantioselectivity compared to other ligands, achieving up to 98% ee (enantiomeric excess) in certain substrates .

Reaction Type Catalyst Ligand ee (%)
Iridium-catalyzed hydrogenationIridium complexThis compound98

Synthesis of Complex Molecules

This compound serves as an essential building block in the synthesis of more complex molecules, particularly those containing phosphine and oxazoline functionalities.

Case Study: Synthesis of Phosphine Oxazoline Derivatives

Research has shown that derivatives of this compound can be synthesized through various coupling reactions. These derivatives have been tested for their biological activity, showing promise as potential pharmaceutical agents .

Compound Synthesis Method Yield (%) Biological Activity
Phosphine oxazoline derivative ACoupling with aryl halides85Antimicrobial
Phosphine oxazoline derivative BCross-coupling90Anticancer

Coordination Chemistry

The coordination properties of this compound with transition metals have been extensively studied. It forms stable complexes that can be used in various catalytic cycles.

Case Study: Ruthenium Complexes

In coordination chemistry studies, this compound was used to form ruthenium complexes that exhibited high catalytic activity for olefin metathesis reactions. The stability and reactivity of these complexes were analyzed using NMR spectroscopy and X-ray crystallography .

Metal Complex Stability Catalytic Activity
Ru(II) complex with (R)-ligandHighEfficient for metathesis

Comparison with Similar Compounds

(a) Substituent Effects on the Oxazoline Ring

  • 4-Isopropyl vs. 4-tert-Butyl :
    The tert-butyl variant, (R)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole (CAS 2757082-51-0), introduces greater steric bulk compared to the isopropyl group. This enhances enantioselectivity in certain catalytic reactions but may reduce reaction rates due to hindered metal coordination .

    • Example : In gold-catalyzed cycloisomerizations, bulkier tert-butyl groups improve selectivity but require higher catalyst loadings .
  • Chloro Substituents: (R)-2-(2-Chloro-6-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757082-52-1) incorporates a chloro group at the ortho position of the phenyl ring.

(b) Backbone Modifications

  • Piperidine-Containing Analog :
    The compound (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS 2757084-62-9) replaces the phenyl ring with a piperidine moiety. The nitrogen in the piperidine ring enables additional hydrogen bonding or coordination, which can stabilize metal complexes and expand substrate scope in asymmetric catalysis .

  • Ferrocene-Based Ligands: Ligands like (RP)-1-[(R)-α-(Dimethylamino)-2-(diphenylphosphino)benzyl]-2-diphenylphosphinoferrocene (CAS 1003012-96-1) utilize a ferrocene backbone instead of oxazoline. These ligands exhibit distinct electronic tunability and planar chirality, often outperforming oxazoline derivatives in palladium-catalyzed allylic alkylations .

Catalytic Performance

Ligand Metal Compatibility Key Reaction Enantiomeric Excess (ee) Reference
(R)-4-Isopropyl PHOX Au(III), Pd(0), Rh(I) Asymmetric Hydrogenation Up to 95% ee
(R)-4-tert-Butyl PHOX Au(I), Ir(I) Cycloisomerization 85–90% ee
Ferrocene-Based Ligand Pd(II), Ru(II) Allylic Alkylation >99% ee
  • Gold Complexation : The parent (R)-4-isopropyl PHOX ligand forms unstable Au(III) complexes under standard conditions, often leading to ligand oxidation . In contrast, chloro-substituted PHOX ligands (e.g., CAS 2757082-52-1) show improved stability due to electron-withdrawing effects .

Preparation Methods

Key Steps:

  • Oxazoline Ring Formation :

    • Valinol reacts with 2-bromobenzonitrile under basic conditions to form a nitrile intermediate.

    • Cyclization via the Witte-Seeliger reaction generates the oxazoline ring, establishing the stereogenic center at the 4-position.

  • Phosphine Introduction :

    • The brominated aryloxazoline undergoes copper(I)-catalyzed coupling with chlorodiphenylphosphine.

    • Reaction conditions: Anhydrous THF, 60°C, 12 hours under argon.

StepReagents/ConditionsIntermediateYield (%)
1Valinol, 2-bromobenzonitrile, KOH2-Bromoaryloxazoline75–85
2CuI, PPh₃, ClPPh₂(R)-PHOX ligand65–70

Challenges :

  • Racemization at the oxazoline stage is minimized by maintaining low temperatures (0–5°C) during cyclization.

  • Strict exclusion of moisture prevents hydrolysis of the oxazoline ring.

Phosphine-First Approach Using Grignard Reagents

Alternative routes prioritize early-stage phosphine incorporation to streamline subsequent functionalization.

Methodology:

  • Phosphine Attachment :

    • 2-Bromophenyl diphenylphosphine is prepared via Grignard reaction between 2-bromoiodobenzene and diphenylphosphine in THF.

  • Oxazoline Formation :

    • The phosphine-bearing aryl bromide reacts with (R)-2-amino-3-methyl-1-butanol in the presence of Zn(OTf)₂, forming a zinc complex that templates oxazoline cyclization.

ParameterDetails
Ligand Yield78% after bipyridine treatment
Enantiomeric Excess (ee)>98% (chiral HPLC)

Advantages :

  • The zinc complex stabilizes the intermediate, reducing side reactions.

  • Air-stable intermediates facilitate handling.

Directed Ortho-Metallation for Phosphine Installation

Directed metallation strategies enable precise positioning of the phosphine group on the aryl ring.

Procedure:

  • Lithiation :

    • Aryloxazoline treated with n-BuLi at -78°C generates a lithiated intermediate at the ortho position.

  • Phosphine Quenching :

    • Addition of chlorodiphenylphosphine yields the PHOX ligand after aqueous workup.

Optimization Insights :

  • Substituents on the oxazoline ring (e.g., isopropyl) direct lithiation to the desired position.

  • Excess LiCl enhances reactivity, improving phosphine coupling efficiency.

Comparative Analysis of Synthetic Routes

MethodKey FeaturesYield (%)ee (%)Scalability
Modular (Cu-catalyzed)High stereocontrol, moderate yields65–7098–99Industrial
Phosphine-First (Grignard)Air-stable intermediates78>98Lab-scale
Directed MetallationRapid but low-temperature sensitive60–6597–98Specialty synthesis

Critical Considerations :

  • Catalyst Choice : Copper iodide outperforms palladium in minimizing phosphine oxidation.

  • Solvent Systems : Anhydrous THF or toluene prevents ligand degradation.

  • Purification : Column chromatography on silica gel (hexane/EtOAc) removes residual diphenylphosphine oxide.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.

  • In situ Monitoring : FTIR tracks phosphine coupling progress, enabling real-time adjustments.

Case Study :
A 2023 pilot plant trial achieved 82% yield and 99% ee using a hybrid approach combining Grignard and copper-catalyzed steps .

Q & A

Q. What strategies mitigate ligand decomposition during high-temperature reactions?

  • Answer : Decomposition pathways (e.g., P–C bond cleavage) are minimized by using coordinating solvents (DMF or THF) and lower reaction temperatures (<80°C). Adding radical inhibitors (e.g., BHT) extends ligand lifetime by 50% in Ni-catalyzed cross-couplings .

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